2-(2-(benzylsulfonyl)acetamido)-N-methylthiophene-3-carboxamide
Description
2-(2-(Benzylsulfonyl)acetamido)-N-methylthiophene-3-carboxamide is a heterocyclic compound featuring a thiophene core substituted with a methylcarboxamide group and a benzylsulfonyl acetamido side chain.
Synthesis likely involves condensation of a thiophene-3-carboxamide precursor with a benzylsulfonyl acetyl chloride derivative, analogous to methods described for ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate (). Piperidine and acetic acid may catalyze the reaction, with toluene as a solvent .
Properties
IUPAC Name |
2-[(2-benzylsulfonylacetyl)amino]-N-methylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S2/c1-16-14(19)12-7-8-22-15(12)17-13(18)10-23(20,21)9-11-5-3-2-4-6-11/h2-8H,9-10H2,1H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNNTWYNXNYGNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)CS(=O)(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(benzylsulfonyl)acetamido)-N-methylthiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. One common method involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources under acidic conditions.
Introduction of the Benzylsulfonyl Group: The benzylsulfonyl group can be introduced through sulfonylation reactions using benzylsulfonyl chloride and a suitable base such as triethylamine.
Acetamidation: The acetamido group can be introduced by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base.
N-Methylation: The N-methyl group can be introduced through methylation reactions using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Benzylsulfonyl)acetamido)-N-methylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form corresponding amines or alcohols.
Substitution: The benzylsulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Benzylsulfonyl chloride, triethylamine, dichloromethane as solvent.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
2-(2-(Benzylsulfonyl)acetamido)-N-methylthiophene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use as a drug candidate due to its sulfonamide moiety, which is known for its therapeutic properties.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-(benzylsulfonyl)acetamido)-N-methylthiophene-3-carboxamide involves its interaction with specific molecular targets in biological systems. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This compound may also interact with cellular receptors and signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Key Structural Differences and Substituent Effects
The compound’s closest analog, 2-[2-(2-chlorophenyl)acetamido]-N-methylthiophene-3-carboxamide (BG14502) , differs only in the acetamido substituent: a 2-chlorophenyl group replaces the benzylsulfonyl moiety. This substitution has significant implications:
The benzylsulfonyl group’s electron-withdrawing nature could reduce electron density on the thiophene ring, altering reactivity compared to BG14502’s chlorophenyl group.
Comparison with Ethyl 2-(2-Cyano-3-(Substituted Phenyl)acrylamido) Derivatives
Compounds in feature a cyanoacrylamido group instead of benzylsulfonyl acetamido. The cyano group’s strong electron-withdrawing effect increases electrophilicity, which may enhance covalent binding to biological targets but reduce metabolic stability. For example:
Substituent Variations in Patent Derivatives ()
A patent () lists acetamido derivatives with morpholinyl, benzylamino, and piperidinyl substituents. These groups modulate lipophilicity and bioavailability:
- 4-(Morpholin-4-yl)but-2-enamido : Increases water solubility via the morpholine oxygen.
- 4-(Benzylamino)but-2-enamido: Enhances membrane permeability due to aromaticity.
Biological Activity
The compound 2-(2-(benzylsulfonyl)acetamido)-N-methylthiophene-3-carboxamide is a synthetic derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H14N2O4S2
- Molecular Weight : 338.4 g/mol
- Structure : The compound features a thiophene ring, a sulfonamide group, and an acetamido moiety, which contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound has significant antibacterial properties against several strains of bacteria.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, indicating potential use in treating inflammatory diseases.
- Antitumor Activity : In vitro assays have demonstrated cytotoxic effects against cancer cell lines, suggesting its potential as an anticancer agent.
The biological effects of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and inflammatory pathways.
- Modulation of Signaling Pathways : It potentially affects signaling pathways related to oxidative stress and apoptosis in cancer cells.
- Binding Affinity Studies : Molecular docking studies have indicated strong binding affinity to specific targets such as cyclooxygenase (COX) enzymes and protein kinases involved in tumor progression.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Studies :
- Anti-inflammatory Activity :
- Anticancer Activity :
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
